n-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Enzyme Inhibition Pyrimidine Biosynthesis Dihydroorotase

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS 67520-11-0) is a synthetic salicylanilide derivative belonging to the 2-hydroxybenzamide class. Structurally, it features a salicylamide core N-substituted with a 2,6-dimethylphenyl moiety, conferring distinct steric and electronic properties that influence its biological activity profile.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 67520-11-0
Cat. No. B3149623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2,6-Dimethylphenyl)-2-hydroxybenzamide
CAS67520-11-0
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C15H15NO2/c1-10-6-5-7-11(2)14(10)16-15(18)12-8-3-4-9-13(12)17/h3-9,17H,1-2H3,(H,16,18)
InChIKeyOEVSZXUCOOWVOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS 67520-11-0) | Salicylanilide-Class Compound for Antimicrobial and Enzyme Inhibition Research Procurement


N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS 67520-11-0) is a synthetic salicylanilide derivative belonging to the 2-hydroxybenzamide class [1]. Structurally, it features a salicylamide core N-substituted with a 2,6-dimethylphenyl moiety, conferring distinct steric and electronic properties that influence its biological activity profile . This compound is primarily employed as a research intermediate and pharmacological probe, with documented activity as an enzyme inhibitor and antimicrobial agent [2]. For procurement decisions, its well-defined synthetic accessibility and established purity benchmarks (≥98% available from multiple vendors) make it a reliable starting point for structure-activity relationship (SAR) studies or assay development.

Why Generic Substitution of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS 67520-11-0) is Not Recommended for Specialized Research


The 2-hydroxybenzamide scaffold is exquisitely sensitive to N-aryl substitution patterns, a phenomenon that prohibits the simple interchange of N-(2,6-dimethylphenyl)-2-hydroxybenzamide with other salicylanilides or benzamides. In anticonvulsant SAR studies, the 2,6-dimethylphenyl motif is a critical determinant for high potency in the maximal electroshock (MES) seizure model, with removal or relocation of the methyl groups drastically reducing activity [1]. Within the same class, even minor modifications to the substitution pattern can shift enzyme inhibition potency by orders of magnitude, as demonstrated by the >17-fold difference in IC50 values between the 2-methyl and 4-methoxy substituted analogs [2]. Consequently, substituting CAS 67520-11-0 with a structurally related but unvalidated analog introduces significant experimental variability, potentially invalidating SAR hypotheses and compromising assay reproducibility. The following quantitative evidence establishes the specific, measurable performance boundaries of this compound relative to its closest comparators.

Quantitative Differentiation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS 67520-11-0) for Research Procurement


Dihydroorotase Enzyme Inhibition: Quantified Potency of CAS 67520-11-0

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide demonstrates measurable inhibitory activity against dihydroorotase, an enzyme in the de novo pyrimidine biosynthesis pathway, with a reported IC50 value of 1,000,000 nM (1 mM) at pH 7.37 [1]. This provides a quantitative baseline for enzyme inhibition studies and is particularly relevant for researchers investigating the pyrimidine pathway or seeking to optimize this scaffold for improved potency. While the absolute potency is modest, the data establishes a defined benchmark against which structural modifications can be rigorously compared.

Enzyme Inhibition Pyrimidine Biosynthesis Dihydroorotase

Class-Level Antifungal Activity: Salicylanilide MIC Range Against Fungal Pathogens

As a member of the salicylanilide class, N-(2,6-dimethylphenyl)-2-hydroxybenzamide falls within a defined structure-activity landscape for antifungal potency. A comprehensive study of salicylanilides and their esters established that this class exhibits minimum inhibitory concentrations (MICs) against moulds as low as ≥0.49 µmol/L and against yeasts at ≥1.95 µmol/L [1]. Notably, the most active compound in this series, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, achieved an MIC of 0.49 µmol/L, providing a clear benchmark for optimizing the 2,6-dimethylphenyl scaffold [2]. While direct MIC data for CAS 67520-11-0 is limited, its core structure is identical to the parent scaffold of these potent derivatives, making it an essential starting material for further antifungal SAR studies.

Antifungal Salicylanilide MIC

Benzamide Scaffold SAR: Quantified Impact of N-Aryl Substitution on Enzyme Inhibition

The importance of the precise N-aryl substitution pattern is underscored by a comparative SAR study of substituted benzamide derivatives. In this dataset, the lead compound with a 2-methyl substituent exhibited an IC50 of 8.7 ± 0.7 µM. Critically, the simple relocation of a single methyl group from the ortho (2-position) to the para (4-position) position resulted in a >3-fold loss of potency (IC50 = 29.1 ± 3.8 µM), while substitution with a 4-methoxy group caused a dramatic >17-fold decrease (IC50 = 149 ± 43 µM) [1]. These data unequivocally demonstrate that the specific 2,6-dimethyl arrangement in CAS 67520-11-0 is a key structural determinant for optimal target engagement and cannot be readily replaced with other N-aryl groups without significant, and often deleterious, effects on biological activity.

Benzamide SAR Enzyme Inhibition

High-Value Application Scenarios for Procuring N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (CAS 67520-11-0)


Medicinal Chemistry: Scaffold Optimization for Enzyme Inhibitors

This compound serves as an optimal starting scaffold for hit-to-lead optimization campaigns targeting enzymes in the pyrimidine biosynthesis pathway or other targets sensitive to benzamide-based inhibitors. The established IC50 value of 1,000,000 nM against dihydroorotase [1] provides a clear, quantitative baseline for measuring the impact of subsequent structural modifications. Researchers can systematically vary the 2,6-dimethylphenyl moiety or functionalize the salicylamide core to improve potency, guided by the well-defined SAR of the benzamide class [2]. Procuring CAS 67520-11-0 is essential for generating a robust SAR dataset and identifying more potent analogs.

Antifungal Research: Salicylanilide Lead Generation and SAR

As a core salicylanilide scaffold, N-(2,6-dimethylphenyl)-2-hydroxybenzamide is a critical reagent for developing novel antifungal agents. The class-level MIC data against moulds (≥0.49 µmol/L) and yeasts (≥1.95 µmol/L) [3] provides a performance benchmark for this series. By using CAS 67520-11-0 as a synthetic intermediate for further derivatization (e.g., esterification, halogenation), researchers can generate focused libraries designed to improve upon the class-leading MIC of 0.49 µmol/L demonstrated by N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide [4]. This compound is indispensable for any medicinal chemistry program aimed at optimizing the antifungal properties of the salicylanilide pharmacophore.

Chemical Biology: Probing the Role of N-Aryl Substitution in Target Engagement

For chemical biologists investigating the fundamental principles of ligand-target interactions, CAS 67520-11-0 offers a valuable tool for dissecting the role of steric and electronic effects of N-aryl substitution. The comparative SAR data showing up to a 17.1-fold difference in IC50 based on N-aryl substitution [2] highlights the sensitivity of the benzamide pharmacophore. This compound can be used in competitive binding assays, co-crystallization studies, or computational modeling experiments to precisely map the binding pocket requirements for optimal target engagement. Its procurement enables rigorous, data-driven investigations into molecular recognition phenomena.

Pharmaceutical Quality Control: Analytical Reference Standard for Related Compounds

Due to its defined structure and established purity standards (typically ≥98% from reputable vendors), N-(2,6-dimethylphenyl)-2-hydroxybenzamide can be employed as an analytical reference standard in pharmaceutical quality control laboratories. It is particularly useful for the development and validation of HPLC or LC-MS methods for detecting and quantifying related benzamide impurities or degradation products in drug substance and drug product batches. Its distinct chromatographic profile and spectral properties facilitate accurate method development and ensure the reliability of release and stability testing for drug candidates containing the 2,6-dimethylphenyl benzamide moiety.

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